molecular formula C28H51NO16 B13711452 m-PEG11-NHS carbonate

m-PEG11-NHS carbonate

Cat. No.: B13711452
M. Wt: 657.7 g/mol
InChI Key: AUYCJPDEXJYBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG11-NHS carbonate is a polyethylene glycol (PEG)-based compound that is widely used in bioconjugation and drug delivery systems. It is known for its ability to form stable, irreversible amide bonds with primary amines, making it a valuable reagent in the synthesis of protein-polymer conjugates and other bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG11-NHS carbonate typically involves the reaction of m-PEG11 with N-hydroxysuccinimide (NHS) and a carbonate source. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactive NHS ester. The reaction is typically catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

m-PEG11-NHS carbonate primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is irreversible under physiological conditions.

Common Reagents and Conditions

    Reagents: Primary amines, triethylamine, dichloromethane, tetrahydrofuran.

    Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures (20-40°C), inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major product of the reaction between this compound and a primary amine is an amide-linked PEG conjugate. This product is highly stable and resistant to hydrolysis under physiological conditions.

Scientific Research Applications

m-PEG11-NHS carbonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a linker in the synthesis of complex molecules, including drug conjugates and polymer-protein conjugates. It enables the attachment of PEG chains to various molecules, enhancing their solubility and stability.

Biology

In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties. PEGylation, the process of attaching PEG chains to biomolecules, can increase the half-life of therapeutic proteins and reduce their immunogenicity.

Medicine

In medicine, this compound is used in the development of drug delivery systems. PEGylated drugs have improved solubility, stability, and bioavailability, making them more effective in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of biocompatible materials and coatings. These materials are used in medical devices, implants, and other applications where biocompatibility is crucial.

Mechanism of Action

The mechanism of action of m-PEG11-NHS carbonate involves the formation of a stable amide bond with primary amines. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, followed by the release of NHS as a leaving group. The resulting amide bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications.

Comparison with Similar Compounds

m-PEG11-NHS carbonate is unique in its ability to form stable, irreversible amide bonds with primary amines. Similar compounds include:

    Azido-PEG-NHS carbonate: Contains an azide group that can undergo click chemistry reactions with alkyne-containing molecules.

    Mal-PEG-NHS ester: Contains a maleimide group that can react with thiol groups on proteins and peptides.

    Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group used in solid-phase peptide synthesis.

These compounds share similar PEG backbones but differ in their reactive groups, allowing for a variety of bioconjugation strategies .

Properties

Molecular Formula

C28H51NO16

Molecular Weight

657.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate

InChI

InChI=1S/C28H51NO16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-28(32)45-29-26(30)2-3-27(29)31/h2-25H2,1H3

InChI Key

AUYCJPDEXJYBKG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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